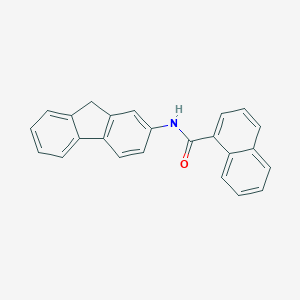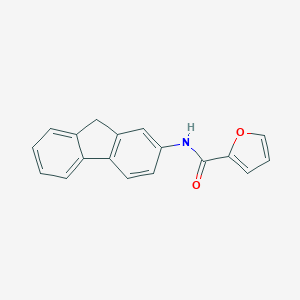![molecular formula C40H34N2O2S B408327 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE](/img/structure/B408327.png)
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a dihydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the sulfanyl group, and the assembly of the dihydroquinoline structure. Common synthetic routes may include:
Formation of Benzoxazole Ring: This step often involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide compound reacts with an appropriate electrophile.
Assembly of Dihydroquinoline Structure: This step may involve the condensation of aniline derivatives with ketones or aldehydes, followed by cyclization and reduction reactions.
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound may be used in the development of new materials, such as polymers, coatings, and electronic devices, due to its unique chemical and physical properties.
作用機序
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: This compound features a benzoxazole ring and a sulfanyl group but differs in its amine functionality and overall structure.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: This compound also contains a benzoxazole ring and a sulfanyl group but has a cyclohexylpropanamide moiety instead of the dihydroquinoline structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C40H34N2O2S |
|---|---|
分子量 |
606.8g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C40H34N2O2S/c1-28-26-39(2,3)42(37(43)27-45-38-41-34-21-13-14-22-36(34)44-38)35-24-23-32(25-33(28)35)40(29-15-7-4-8-16-29,30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26H,27H2,1-3H3 |
InChIキー |
QMVLOHFBLJLGHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NC7=CC=CC=C7O6)(C)C |
正規SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NC7=CC=CC=C7O6)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B408244.png)
![5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408245.png)
![2-[2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B408246.png)

![4-butoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408248.png)
![Ethyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B408250.png)
![N-[2-(4-methylphenyl)benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B408255.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B408258.png)
![3-ethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408259.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide](/img/structure/B408261.png)



![3-bromo-4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408266.png)
